molecular formula C12H14ClO2PS B8721292 5-Chloro-3-[[ethoxy(methyl)phosphoryl]methyl]-1-benzothiophene CAS No. 862094-19-7

5-Chloro-3-[[ethoxy(methyl)phosphoryl]methyl]-1-benzothiophene

Cat. No. B8721292
Key on ui cas rn: 862094-19-7
M. Wt: 288.73 g/mol
InChI Key: OLSKMXKIKUHUNW-UHFFFAOYSA-N
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Patent
US08378122B2

Procedure details

To a dry 4N 300 ml flask equipped with magnetic stirrer, nitrogen inlet, temperature probe and addition port was added ethyl (5-chlorobenzo[b]thiophen-3-yl)methyl(methyl)phosphinate (12.7, 43.99 mmol) and dry THF (15 mL) under nitrogen. The resulting solution was cooled to −20° C. To the mixture was then added a 40% (2.2 M) NaHMDS solution in THF (25 mL), maintaining the temperature below 10° C. Following the base addition, CO2 was bubbled cautiously until no exotherm was observed, while maintaining the temperature of the reaction mixture below 15° C. The resulting mixture was then degassed with nitrogen and NaHMDS (10 mL) was added, followed by additional CO2 bubbling. The addition of NaHMDS ad CO2 was repeated 3 more times. The resulting solution was cooled to 0° C. and MTBE (80 mL) was added. To the resulting mixture was then added, slowly, 2N HCl (20 mL), followed by 6N HCl (40 mL), at which point the pH of the mixture was measured to be about 2. Throughout the addition of the acid, the temperature of the mixture was maintained between 0 and 15° C. Initial precipitation was observed upon acidification, while on completion of the acid addition, the mixture resolved in two clear layers. The layers were split, and the organic layer evaporated to yield an oil. The oil was digested overnight with MTBE (20 mL) to yield the title compound as a filterable solid.
Quantity
43.99 mmol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:17]=[CH:16][C:5]2[S:6][CH:7]=[C:8]([CH2:9][P:10]([CH3:15])(=[O:14])[O:11][CH2:12][CH3:13])[C:4]=2[CH:3]=1.C[Si]([N-][Si](C)(C)C)(C)C.[Na+].[C:28](=[O:30])=[O:29].CC(OC)(C)C>C1COCC1>[Cl:1][C:2]1[CH:17]=[CH:16][C:5]2[S:6][CH:7]=[C:8]([CH:9]([P:10]([O:11][CH2:12][CH3:13])([CH3:15])=[O:14])[C:28]([OH:30])=[O:29])[C:4]=2[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
43.99 mmol
Type
reactant
Smiles
ClC1=CC2=C(SC=C2CP(OCC)(=O)C)C=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a dry 4N 300 ml flask equipped with magnetic stirrer, nitrogen inlet
ADDITION
Type
ADDITION
Details
temperature probe and addition port
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 10° C
CUSTOM
Type
CUSTOM
Details
was bubbled cautiously until no exotherm
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature of the reaction mixture below 15° C
CUSTOM
Type
CUSTOM
Details
The resulting mixture was then degassed with nitrogen and NaHMDS (10 mL)
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
The addition of NaHMDS ad CO2
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled to 0° C.
ADDITION
Type
ADDITION
Details
MTBE (80 mL) was added
ADDITION
Type
ADDITION
Details
To the resulting mixture was then added
ADDITION
Type
ADDITION
Details
Throughout the addition of the acid
TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the mixture was maintained between 0 and 15° C
CUSTOM
Type
CUSTOM
Details
Initial precipitation
ADDITION
Type
ADDITION
Details
was observed upon acidification, while on completion of the acid addition
CUSTOM
Type
CUSTOM
Details
The layers were split
CUSTOM
Type
CUSTOM
Details
the organic layer evaporated
CUSTOM
Type
CUSTOM
Details
to yield an oil

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC2=C(SC=C2C(C(=O)O)P(=O)(C)OCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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